molecular formula C7H7Cl2N B1338288 3,5-Bis(chloromethyl)pyridine CAS No. 41711-38-0

3,5-Bis(chloromethyl)pyridine

Cat. No. B1338288
CAS RN: 41711-38-0
M. Wt: 176.04 g/mol
InChI Key: FOACBKSGGBYXOG-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)pyridine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of two chloromethyl groups attached to the 3 and 5 positions of the pyridine ring. This structure makes it a valuable building block in organic synthesis, particularly in the formation of ligands and complex molecules with potential applications in catalysis and material science .

Synthesis Analysis

The synthesis of 3,5-Bis(chloromethyl)pyridine-based ligands involves nucleophilic substitution reactions where the chloromethyl groups are targeted by nucleophiles such as phospholide anions or phenylseleno groups. For instance, the reaction with diphenylphospholide anions leads to the formation of a bis-phospholyl pyridine ligand, which can further react with metal salts to form cationic complexes . Similarly, the reaction with PhSe− results in a pincer (Se,N,Se) ligand, which upon reaction with Na2[PdCl4] forms palladium complexes .

Molecular Structure Analysis

The molecular structure of derivatives of 3,5-Bis(chloromethyl)pyridine can be elucidated using X-ray crystallography. For example, the structure of the bis-phospholyl pyridine ligand was determined using this technique, revealing insights into the coordination environment of the metal centers in the resulting complexes . The molecular geometry and vibrational frequencies of these compounds can also be obtained through computational methods such as density functional theory (DFT), which provides a theoretical framework for understanding the electronic properties of the molecules .

Chemical Reactions Analysis

3,5-Bis(chloromethyl)pyridine derivatives participate in various chemical reactions, including coupling reactions that are catalyzed by the synthesized metal complexes. For instance, palladium complexes derived from these ligands have shown high catalytic activity in the Heck reaction, which is a carbon-carbon coupling process . The reactivity of these complexes can be attributed to the electronic and steric properties imparted by the ligands, which are derived from 3,5-Bis(chloromethyl)pyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(chloromethyl)pyridine derivatives can be studied through spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry. These techniques provide information on the vibrational modes, electronic transitions, and molecular weights of the compounds. Theoretical calculations, such as those performed using DFT, can predict properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's reactivity and stability . Additionally, thermodynamic functions such as heat capacity and Gibbs energy can be calculated to understand the behavior of these molecules under different temperature conditions .

Scientific Research Applications

Synthesis of Complex Organic Compounds

  • Synthesis of Pyridinylmethyl Esters and Ethers

    Wang Xiu-jian (2009) conducted a study on synthesizing pyridin-a-ylmethyl esters and ethers, including those derived from 3,5-bis(pyridin-a-ylmethoxy)benzoate, using a-chloromethyl pyridine. This synthesis explored the effects of reaction temperature and time on esterification and etherification processes. The study contributes to the understanding of complex organic synthesis involving pyridine derivatives (Wang, 2009).

  • Formation of N-Heterocyclic Complexes

    In 2003, a team led by R. Simons discovered the formation of N-heterocyclic complexes of Rhodium and Palladium from a pincer Silver(I) carbene complex. This research utilized bis(chloromethyl)pyridine in forming these complexes, highlighting its role in the development of organometallic chemistry (Simons et al., 2003).

  • Synthesis of Multilayered Pyridinophanes

    Shibahara et al. (2008) reported the synthesis of multilayered pyridinophanes using bis(chloromethyl)pyridine. This synthesis involved complex reactions to create two- to four-layered structures, contributing significantly to the field of macrocyclic chemistry (Shibahara et al., 2008).

Material Science and Photophysics

  • Hyperbranched Poly[bis(alkylene)pyridinium]s Synthesis

    A 2008 study by Sophie Monmoton et al. focused on synthesizing new hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. This work contributes to the development of novel materials with potential applications in various industries (Monmoton et al., 2008).

  • Boron-Dipyrromethenes Synthesis and Properties

    In 2010, Khan et al. explored the synthesis and photophysical properties of boron-dipyrromethenes substituted with 3,5-bis(oxopyridinyl) and 3,5-bis(pyridinyloxy). This study provided insights into the spectral, electrochemical, and photophysical properties of these compounds, crucial for material science (Khan et al., 2010).

Catalysis and Reaction Mechanisms

  • Synthesis of Cationic Pd(II) and Ni(II) Complexes

    Melaimi et al. (2004) synthesized cationic Pd(II) and Ni(II) complexes using a bis(chloromethyl)pyridine derivative. This research contributes to the understanding of palladium-catalyzed synthesis of arylboronic esters, a key process in organic synthesis (Melaimi et al., 2004).

  • Electrochemical Reduction Studies

    The study by Chang Ji et al. (2001) on the direct and cobalt(I) salen-catalyzed reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile provided valuable insights into the mechanisms of electrochemical reductions and the production of various pyridine derivatives (Ji et al., 2001).

Safety And Hazards

3,5-Bis(chloromethyl)pyridine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided .

properties

IUPAC Name

3,5-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOACBKSGGBYXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542884
Record name 3,5-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(chloromethyl)pyridine

CAS RN

41711-38-0
Record name 3,5-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Shibahara, M Watanabe, K Aso, T Shinmyozu - Synthesis, 2008 - thieme-connect.com
Two-to four-layered [3.3](3, 5) pyridinophanes (PyPs) have been synthesized by the (4-tolylsulfonyl) methyl isocyanide (TosMIC) method. The coupling reaction between 3, 5-bis [2-…
A Weisman, M Gozin, HB Kraatz, D Milstein - Inorganic Chemistry, 1996 - ACS Publications
The chelating bis(phosphine) 3,5-bis((diphenylphosphino)methyl)pyridine (dppLH, 9) was synthesized from 3,5-lutidine by radical chlorination, followed by reaction with LiPPh 2 . …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
PC Wu, R Shi, DY Fang, CC Jin, M Zhou - Russian Journal of …, 2016 - Springer
The 2,11-dithia[3.3](3,5)pyrdinophane (L 1 ) has been synthesized by a new method and characterized by 1 H NMR, which is used to form coordination complexes C 14 H 14 N 4 O 6 S …
T Satou, T Shinmyozu - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
A possible bidentate receptor with two kinds of nitrogen atoms, 2,11-diaza[3.3](3,5)pyridinophane 1, was synthesized. A VT 1H NMR study and ab initio MO calculations indicated that …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
T Jiang, DK Sukumaran, SD Soni… - The Journal of Organic …, 1994 - ACS Publications
A cyclodextrin dimer has been synthesized in an overall 29% yield from/8-cyclodextrin. This compound contains a pyridine bridge that links the secondary faces of two cyclodextrin units. …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
Q Mao, H Kitagishi - Journal of Inclusion Phenomena and Macrocyclic …, 2019 - Springer
In a previous study, we reported a 1:1 complex (hemoCD) of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS) with per-O-methylated β-cyclodextrin (CD) dimer …
YV Markova, NG Ostroumova, VI Lebedeva… - Pharmaceutical …, 1971 - Springer
The starting (IV)[2] was obtained by condensation of ethyl acetylpyruvate with aminoerotonic ester [3] with subsequent reduction with lithium aluminum hydride of the 2, 6-dimethyl-3, 4-…
K Kano, S Chimoto, M Tamaki, Y Itoh… - Dalton Transactions, 2012 - pubs.rsc.org
Three types of per-O-methylated β-cyclodextrin dimers, Im2CD, Im3NHCD and Py3NHCD, were prepared as globin models. Im2CD was synthesized by the condensation reaction of …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
M Shibahara, M Watanabe, T Matsumoto… - … Section E: Structure …, 2014 - scripts.iucr.org
The title compound, C40H46N2 {systematic name: 12,30-diazaheptacyclo[21.13.1.15,19.16,18.110,14.124,36.128,32]dotetraconta-1(37),5(40),6(41),10(42),11,13,18,23,28,30,32(39),36…
Number of citations: 11 scripts.iucr.org
H Kitagishi, Q Mao, N Kitamura, T Kita - Artificial Organs, 2017 - Wiley Online Library
HemoCD, which is composed of an iron(II)porphyrin such as 5,10,15,20‐tetrakis(4‐sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS) and a cyclodextrin (CD) dimer having a pyridine linker…

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